![molecular formula C17H23NO3 B13517176 Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13517176.png)
Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate: is a chemical compound with the molecular formula C17H23NO3. It is known for its unique spirocyclic structure, which consists of a spiro junction between a nitrogen-containing azaspirodecane ring and a benzyl ester group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of 8-hydroxy-6-azaspiro[4.5]decane-6-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate esterification .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, starting from commercially available reagents. The synthesis can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be explored as a lead compound for the development of new medications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .
Mécanisme D'action
The mechanism of action of Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one
- Spirotetramat
- 8-Oxa-2-azaspiro[4.5]decane
Comparison: Compared to similar compounds, Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate stands out due to its unique combination of a spirocyclic structure and a benzyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C17H23NO3 |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C17H23NO3/c19-15-7-10-17(11-8-15)9-4-12-18(17)16(20)21-13-14-5-2-1-3-6-14/h1-3,5-6,15,19H,4,7-13H2 |
Clé InChI |
KPCRSHWEZIHXLE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC(CC2)O)N(C1)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonanehydrochloride](/img/structure/B13517095.png)
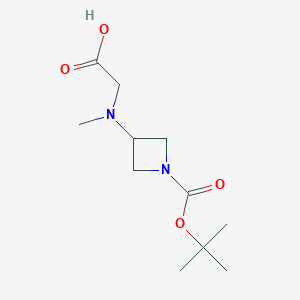
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride](/img/structure/B13517104.png)
![Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate](/img/structure/B13517110.png)
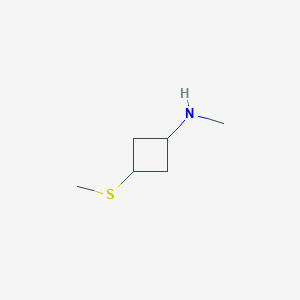


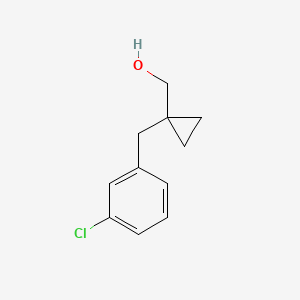

![N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoylfluoride](/img/structure/B13517158.png)
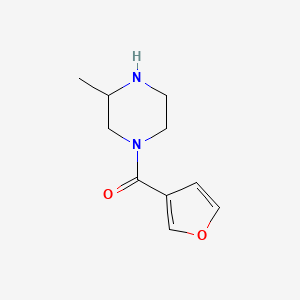
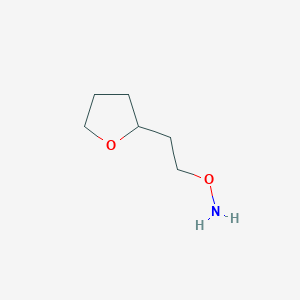
![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine](/img/structure/B13517166.png)
![benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate](/img/structure/B13517174.png)
